3,5-Dichloro-1-ethyl-1H-1,2,4-triazole
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Overview
Description
3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions and an ethyl group at the 1 position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Triazole compounds are generally known for their ability to form hydrogen bonds with their target molecules, which can lead to changes in the target’s function .
Biochemical Pathways
Triazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 2738±90 °C, and its predicted density is 1044±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Some triazole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of ethyl hydrazine with 1,1,1-trichloroacetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
3,5-Dichloro-1-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under basic conditions and result in the formation of substituted triazoles.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation to form triazole N-oxides or reduction to form dihydrotriazoles. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems. For example, reaction with diketones can lead to the formation of triazolopyridines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dichloro-1-ethyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is often used in the development of new pharmaceuticals.
Medicine: Research has shown that derivatives of triazoles, including this compound, can act as enzyme inhibitors, making them potential candidates for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.
Comparison with Similar Compounds
3,5-Dichloro-1-ethyl-1H-1,2,4-triazole can be compared with other triazole derivatives such as:
3,5-Dichloro-1-methyl-1H-1,2,4-triazole: Similar in structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.
1,2,4-Triazole: The parent compound without any substituents. It serves as a basic building block for various derivatives.
3,5-Dichloro-1-phenyl-1H-1,2,4-triazole: Contains a phenyl group, which can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
3,5-dichloro-1-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAOLPYBDIZIES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275801 |
Source
|
Record name | 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256643-69-2 |
Source
|
Record name | 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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